6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile
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Overview
Description
4’-Cyano-2,2’: 6’,2"-terpyridine is a heterocyclic compound derived from terpyridine, featuring a cyano group at the 4’ position. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Mechanism of Action
Target of Action
The primary targets of 4’-Cyano-2,2’ : 6’,2"-terpyridine are mitochondria . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of adenosine triphosphate (ATP). They also play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
4’-Cyano-2,2’ : 6’,2"-terpyridine interacts with its targets by disrupting the mitophagy-related protein expression . Mitophagy is a selective autophagic process involved in degrading dysfunctional mitochondria . The compound causes dissipation of the mitochondrial membrane potential, elevation of the calcium ion [Ca2+] and reactive oxygen species levels, promotion of mitochondrial DNA damage, and reduction in the ATP and mitochondrial respiratory chain levels .
Biochemical Pathways
The compound affects the mitophagy pathway . By disrupting the mitophagy-related protein expression, it leads to the degradation of dysfunctional mitochondria . This results in downstream effects such as the disruption of cellular energy production and potential induction of cell death .
Pharmacokinetics
The compound’s interaction with mitochondria suggests it is able to penetrate cellular membranes and reach intracellular targets
Result of Action
The molecular and cellular effects of 4’-Cyano-2,2’ : 6’,2"-terpyridine’s action include the disruption of mitochondrial function, leading to potential cell death . This is due to the compound’s effect on the mitophagy pathway and its resulting impact on cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-2,2’: 6’,2"-terpyridine typically involves the palladium-catalyzed cyanation of 4’-chloro-2,2’: 6’,2"-terpyridine . This reaction is carried out under mild conditions, ensuring the preservation of the cyano group. Another method involves the KF/alumina-catalyzed Michael addition of 4’-pyrrol-2-yl-2,2’: 6’,2"-terpyridine into acrylonitrile .
Industrial Production Methods: While specific industrial production methods for 4’-Cyano-2,2’: 6’,2"-terpyridine are not extensively documented, the scalability of the aforementioned synthetic routes suggests their potential for industrial application. The use of palladium-catalyzed reactions and Michael additions are well-established in industrial organic synthesis .
Chemical Reactions Analysis
Types of Reactions: 4’-Cyano-2,2’: 6’,2"-terpyridine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Coordination Reactions: It forms stable complexes with metal ions such as ruthenium and platinum.
Common Reagents and Conditions:
Palladium Catalysts: Used in cyanation reactions.
KF/Alumina: Used in Michael addition reactions.
Major Products:
Scientific Research Applications
4’-Cyano-2,2’: 6’,2"-terpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4’-Chloro-2,2’: 6’,2"-terpyridine
- 4’-Phenyl-2,2’: 6’,2"-terpyridine
- 4’-Substituted-2,2’: 6’,2"-terpyridine derivatives (e.g., 4’-N-(2-Cyanoethyl)pyrrol-2-yl-2,2’: 6’,2"-terpyridine)
Uniqueness: 4’-Cyano-2,2’: 6’,2"-terpyridine is unique due to the presence of the cyano group, which significantly enhances its electron-withdrawing properties. This modification alters its redox and photophysical properties, making it distinct from other terpyridine derivatives .
Properties
IUPAC Name |
2,6-dipyridin-2-ylpyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4/c17-11-12-9-15(13-5-1-3-7-18-13)20-16(10-12)14-6-2-4-8-19-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALLUAMTZFFSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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